Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate

描述

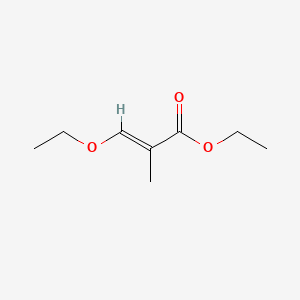

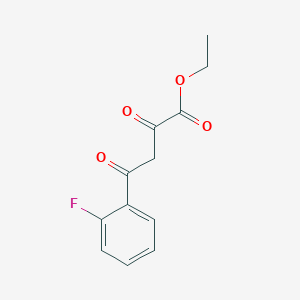

Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl (tert-Butoxycarbonyl)glycinate, is a compound with the molecular formula C9H17NO4 . It is used in research and has a molecular weight of 203.24 .

Synthesis Analysis

The synthesis of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate involves the reaction of di-tert-butyl dicarbonate with glycine ethyl ester hydrochloride in the presence of triethylamine in tetrahydrofuran . The reaction mixture is stirred for 36 hours at 0°C, then filtered, and the filtrate is concentrated in vacuo to afford the compound as a white solid . Another synthesis method involves the reaction of di-tert-butyl dicarbonate with glycine ethyl ester hydrochloride in water at 0°C, followed by warming to room temperature while maintaining the pH at 10.5 by the addition of 2 M aqueous sodium hydroxide .Molecular Structure Analysis

The molecular structure of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate consists of 14 heavy atoms, with no aromatic heavy atoms . The fraction of sp3 hybridized carbons is 0.78 . The compound has 7 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .Physical And Chemical Properties Analysis

Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Kp (skin permeation) of -6.67 cm/s . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.4 . The compound is very soluble, with a solubility of 7.97 mg/ml or 0.0392 mol/l .科学研究应用

Synthesis of Erythro and Threo Isomers

This compound is used in the synthesis of Erythro (±) and Threo (±) isomers . The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The Erythro isomer is effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate and crown ether-18-6 .

Enantioselective Synthesis

It is used in the enantioselective synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate . This process involves the use of tert-butyl (tert-butyldimethylsilyl)oxycarbamate .

Synthesis of Phosphatidyl Ethanolamines

The compound is employed in the synthesis of phosphatidyl ethanolamines . These are important components of biological membranes.

Synthesis of Ornithine

It is also used in the synthesis of ornithine , an amino acid that plays a role in the urea cycle.

Synthesis of β-Hydroxy Acids

This compound is used in the synthesis of chiral β-hydroxy acids . These acids constitute a wide range of natural products characterized by valuable chemical and medicinal properties .

Synthesis of Depsipeptides

β-Hydroxy acid structures with long open-chain are typically present in lipids, akin to super molecules that contain depsipeptides . These are among the oleophilic elements of lipopoly-saccharides within the cells .

Synthesis of Beauveriolide

Beauveriolide, a reducer of super molecule drop formation in macrophages, does not display cytotoxic effect, which is attributed to the four-membered cyclodepsipeptide of the β-hydroxy acid building block that bears a branched open-chain .

Synthesis of Dolastatin

Dolastatin, a linear depsipeptides, exhibits cytotoxic anti-meiotic activity . The centrally set β-hydroxy acid of dolastatin belongs to the statin family which shares the common structural feature of a further chiral centre bearing the γ-amino substituent .

安全和危害

The safety information for Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate indicates that it has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

作用机制

Target of Action

Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate, also known as Ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate, is a complex compound that primarily targets amine groups . The compound’s primary role is to react with these amine groups, which are found in various biological molecules, including proteins and nucleic acids .

Mode of Action

The compound interacts with its targets through its amino group , which is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The compound also contains a tert-butoxycarbonyl (BOC) group , which serves as a protecting group for the amino functionality . This BOC group can be removed under mild acidic conditions to form the free amine .

Biochemical Pathways

The compound plays a role in the synthesis of complex structures, such as polymers with pendant amine functionality . The BOC group is usually removed with acid, allowing the amino group to participate in further reactions . Additionally, the compound can undergo α-Methylenation, a process that is generally affected by several factors .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.99, suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action depends on the specific biochemical context in which it is used. In general, the compound’s ability to react with amine groups and its BOC-protected amino functionality make it a versatile reagent in organic synthesis . For example, it can be used to generate polymers with pendant amine functionality .

Action Environment

The action of Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate can be influenced by various environmental factors. For instance, the process of chiral inversion, which the compound can undergo, depends considerably upon conditions . Additionally, the compound’s BOC group can be deprotected under mild acidic conditions , suggesting that the compound’s action can be influenced by pH. The compound’s reactivity may also be affected by temperature, as suggested by a synthesis protocol that maintains an internal temperature of 4°C .

属性

IUPAC Name |

ethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-14-8(12)7-11(5)9(13)15-10(2,3)4/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHJMICRGOFIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450918 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butoxycarbonyl (methyl)amino)acetate | |

CAS RN |

145060-76-0 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)